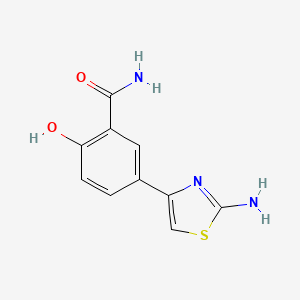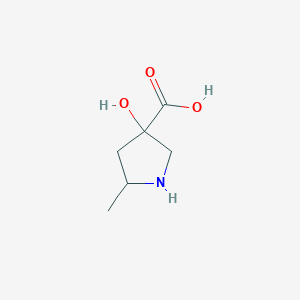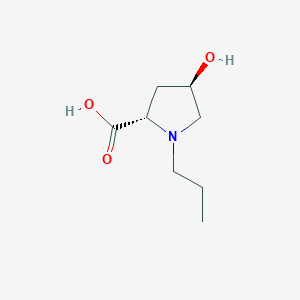
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid is a complex organic compound that features a cyano group, a fluoro-substituted hydroxyphenyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrole ring, followed by the introduction of the cyano and fluoro-hydroxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, particularly involving the fluoro and hydroxy groups, can yield a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets. The cyano and fluoro-hydroxyphenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-cyano-5-(2-chloro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
- 2-(2-cyano-5-(2-bromo-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
- 2-(2-cyano-5-(2-methyl-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
Uniqueness
The presence of the fluoro group in 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs
Propriétés
Formule moléculaire |
C13H9FN2O3 |
|---|---|
Poids moléculaire |
260.22 g/mol |
Nom IUPAC |
2-[2-cyano-5-(2-fluoro-4-hydroxyphenyl)pyrrol-1-yl]acetic acid |
InChI |
InChI=1S/C13H9FN2O3/c14-11-5-9(17)2-3-10(11)12-4-1-8(6-15)16(12)7-13(18)19/h1-5,17H,7H2,(H,18,19) |
Clé InChI |
OYBFAFSIYZFWMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)F)C2=CC=C(N2CC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)



![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)
![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
